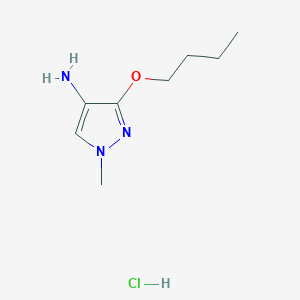
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C8H15ClN2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3-butoxy-1-methylpyrazole with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The process may include:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods can be used.
Purification: The product is typically purified using recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the butoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxides or hydroxyl derivatives.
Reduction: Can yield amines or other reduced forms.
Substitution: Results in various substituted pyrazole derivatives.
Scientific Research Applications
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Butoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-methylpyrazol-4-amine;hydrochloride: Similar in structure but with a methoxy group instead of a butoxy group.
1-Methyl-1H-pyrazol-4-amine: Lacks the butoxy group, making it less hydrophobic.
Uniqueness
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride is unique due to its butoxy group, which imparts specific chemical and physical properties
Properties
CAS No. |
1431967-97-3 |
|---|---|
Molecular Formula |
C8H16ClN3O |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
3-butoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3O.ClH/c1-3-4-5-12-8-7(9)6-11(2)10-8;/h6H,3-5,9H2,1-2H3;1H |
InChI Key |
BQFKFGODUJKZRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NN(C=C1N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


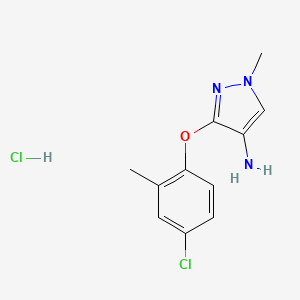
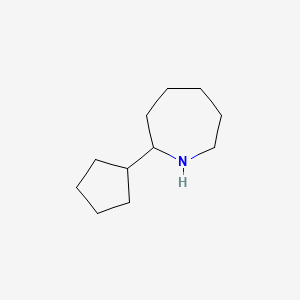

![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)

![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)
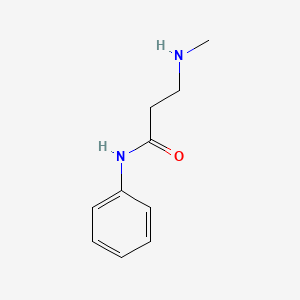

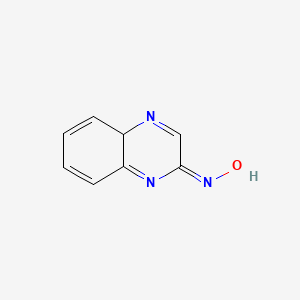

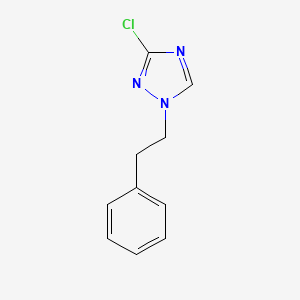
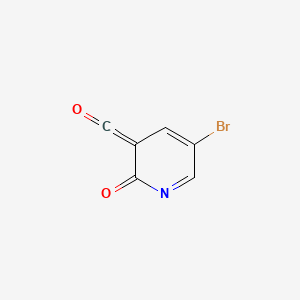
![(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-5-[(1E,3E,5E)-7-(2,4-dioxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]-3,4-dihydroxyoxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide](/img/structure/B12347977.png)
![8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione](/img/structure/B12347982.png)
